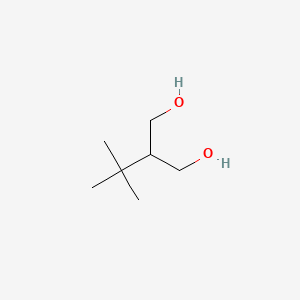

2-Tert-butylpropane-1,3-diol

Description

The exact mass of the compound 2-Tert-butylpropane-1,3-diol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 268916. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Tert-butylpropane-1,3-diol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Tert-butylpropane-1,3-diol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-tert-butylpropane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O2/c1-7(2,3)6(4-8)5-9/h6,8-9H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQPVVSDKTCYYBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80182459 | |

| Record name | 1,3-Propanediol, 2-tert-butyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80182459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2819-05-8 | |

| Record name | 2-(1,1-Dimethylethyl)-1,3-propanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2819-05-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Propanediol, 2-tert-butyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002819058 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2819-05-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=268916 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Propanediol, 2-tert-butyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80182459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Tert-butylpropane-1,3-diol chemical properties

Executive Summary

2-Tert-butylpropane-1,3-diol (TBPD), CAS [2819-05-8], represents a specialized class of neopentyl glycol derivatives characterized by extreme steric hindrance. Unlike its lighter analog, neopentyl glycol (2,2-dimethylpropane-1,3-diol), TBPD incorporates a bulky tert-butyl group at the C2 position. This structural modification introduces a profound "Gem-Disubstituent Effect" (Thorpe-Ingold effect), significantly altering the molecule's conformational mobility and the reactivity of its primary hydroxyl groups.

This guide details the physicochemical profile, validated synthetic protocols, and critical applications of TBPD in polymer engineering and drug delivery systems. The central thesis is that the tert-butyl moiety acts as a hydrophobic shield, granting derived polyesters and polyurethanes exceptional resistance to hydrolytic degradation—a property vital for long-acting pharmaceutical carriers and weather-resistant coatings.

Physicochemical Architecture

The utility of TBPD is dictated by its molecular geometry. The massive tert-butyl group forces the hydroxymethyl arms into specific conformations to minimize steric strain, often pre-organizing the molecule for cyclization or reducing the entropic penalty of polymerization.

Table 1: Physicochemical Profile[1][2]

| Property | Value / Characteristic | Significance |

| IUPAC Name | 2-tert-butylpropane-1,3-diol | Systematic identification.[1] |

| CAS Number | 2819-05-8 | Note: Often confused with 2-methyl-1,3-propanediol (2163-42-0).[1] |

| Molecular Formula | C₇H₁₆O₂ | MW: 132.20 g/mol |

| Physical State | Crystalline Solid | Melting Point: 54–56 °C. |

| Boiling Point | 100–102 °C (2 mmHg) | High boiling point requires vacuum distillation for purification.[1] |

| LogP (Predicted) | ~0.8–1.1 | More lipophilic than neopentyl glycol (LogP ~0.1), impacting biodistribution. |

| pKa | ~14.5 (Primary Alcohol) | Similar acidity to standard primary alcohols, but sterically hindered. |

Synthetic Methodology

Direct alkylation of propane-1,3-diol is non-viable due to polyalkylation and elimination side reactions. The industry-standard protocol utilizes the reduction of diethyl 2-tert-butylmalonate . This pathway ensures regiochemical purity and high yields.

Protocol: Hydride Reduction of Diethyl 2-tert-butylmalonate

Reagents:

-

Diethyl 2-tert-butylmalonate (Precursor)

-

Lithium Aluminum Hydride (LiAlH₄) (Reductant)[2]

-

Tetrahydrofuran (THF) (Anhydrous Solvent)

-

Sodium Sulfate (Na₂SO₄) (Drying Agent)

Step-by-Step Workflow:

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and addition funnel. Purge with Nitrogen (N₂).

-

Slurry Preparation: Charge flask with LiAlH₄ (2.2 equiv) suspended in anhydrous THF (0 °C).

-

Addition: Dissolve Diethyl 2-tert-butylmalonate (1.0 equiv) in THF. Add dropwise to the LiAlH₄ slurry. Critical: Maintain temperature <10 °C to prevent runaway exotherms.

-

Reflux: Once addition is complete, warm to room temperature, then reflux (66 °C) for 4–6 hours to ensure complete reduction of the sterically hindered ester groups.

-

Fieser Quench: Cool to 0 °C. Carefully add water (1 mL per g LiAlH₄), followed by 15% NaOH (1 mL per g LiAlH₄), and finally water (3 mL per g LiAlH₄).

-

Isolation: Filter the granular aluminum salts. Dry the filtrate over Na₂SO₄ and concentrate in vacuo.

-

Purification: Recrystallize from hexane/ethyl acetate or distill under high vacuum (0.5 mmHg) if liquid at elevated ambient temps.

Visualizing the Synthesis Pathway

Figure 1: Synthetic workflow for the reduction of malonate precursors to TBPD.

Polymer Engineering: The Steric Shielding Effect

In polymer science, TBPD is utilized not for its reactivity, but for its lack thereof once incorporated into a backbone.

Mechanism of Hydrolytic Stability

Polyesters derived from linear diols (e.g., 1,4-butanediol) degrade rapidly because water molecules easily access the ester carbonyl carbon. In TBPD-based polyesters, the bulky tert-butyl group at the

-

Kinetic Stabilization: The rate of hydrolysis (

) is reduced by orders of magnitude compared to linear analogs. -

Tg Modification: The bulky side chain disrupts chain packing, increasing the free volume but also restricting bond rotation. This typically raises the Glass Transition Temperature (

) compared to linear aliphatic side chains, creating stiffer, more durable amorphous regions.

Visualizing Steric Protection

Figure 2: Mechanistic representation of the tert-butyl group blocking nucleophilic water attack on the ester linkage.[3]

Pharmaceutical Applications

In drug development, TBPD serves as a specialized linker in Pro-drug Design and Lipid Nanoparticles (LNPs) .

-

Metabolic Stability: Linkers derived from TBPD resist esterase cleavage in plasma. This is critical for drugs requiring prolonged circulation times before release.

-

Lipid Tails: When used as the backbone for cationic lipids in mRNA delivery, the tert-butyl tail alters the lipid packing parameter (

), promoting the formation of non-lamellar phases (like Hexagonal

Experimental Insight: When synthesizing lipids using TBPD, standard DCC/DMAP coupling often fails due to the steric bulk. Protocol Adjustment: Use high-activity acyl chlorides or Steglich esterification with elevated temperatures and extended reaction times (24–48h) to force the coupling.

Safety & Handling

While TBPD is not classified as acutely toxic, its surfactant-like properties require specific handling precautions.

-

GHS Classification:

-

Handling: Use nitrile gloves. The solid dust can be irritating to the respiratory tract; handle in a fume hood.

-

Storage: Hygroscopic. Store in a desiccator or under inert gas to prevent moisture uptake, which complicates precise stoichiometric weighing in polymerization.

References

-

Weidner, R. et al. "Alkylation of Malonic Esters." Organic Syntheses, Coll. Vol. 7, p.000. (Standard protocol for hindered malonate synthesis).

-

PubChem Database. "2-tert-butylpropane-1,3-diol (CAS 2819-05-8)."[1] National Library of Medicine. [1]

- Odian, G. "Principles of Polymerization." Wiley-Interscience.

-

Thermo Fisher Scientific. "Safety Data Sheet: 2-tert-Butylpropane-1,3-diol."

Sources

- 1. 2-Tert-butylpropane-1,3-diol | C7H16O2 | CID 100226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US4317945A - Process for preparing 2-methyl-2-sec.butyl-1,3-propanediol - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Study on Hydrolytic Degradation of Polyester and Polyamide in Basic Solutions at High Temperatures - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Propane-1,3-diol, 2-methyl- (CAS 2163-42-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

2-Tert-Butylpropane-1,3-Diol: Physicochemical Profiling and Synthetic Utility

Executive Summary

2-Tert-butylpropane-1,3-diol (CAS 2819-05-8) is a sterically hindered neopentyl glycol analog characterized by a bulky tert-butyl group at the 2-position. This structural motif imparts unique physicochemical properties, most notably enhanced hydrolytic stability in ester linkages and a pronounced Thorpe-Ingold (gem-dialkyl) effect that influences conformational preferences. In medicinal chemistry and materials science, this diol serves as a critical scaffold for designing metabolically stable linkers and high-performance polyesters. This guide provides an in-depth analysis of its physical properties, validated synthesis protocols, and mechanistic applications.

Part 1: Molecular Architecture & Physicochemical Profile

The molecule features a propanediol backbone substituted with a sterically demanding tert-butyl group. Unlike linear diols, the bulky substituent restricts rotation around the C1-C2 and C2-C3 bonds, creating a "locked" conformation that favors intramolecular interactions and shields adjacent functional groups from nucleophilic attack.

Table 1: Physicochemical Properties

| Property | Value | Condition/Note | Source |

| CAS Number | 2819-05-8 | - | [PubChem, 2025] |

| Molecular Formula | C₇H₁₆O₂ | - | - |

| Molecular Weight | 132.20 g/mol | - | - |

| Appearance | White Crystalline Solid | - | [Thermo Scientific, 2024] |

| Melting Point | 54 – 56 °C | - | [Alfa Aesar, 2024] |

| Boiling Point | 100 – 102 °C | @ 2 mmHg (Vacuum) | [Alfa Aesar, 2024] |

| LogP (Octanol/Water) | 0.8 | Predicted | [PubChem, 2025] |

| Solubility | Soluble in alcohols, ethers, CHCl₃; Moderately soluble in water | Amphiphilic character due to hydroxyls vs. t-butyl | - |

| pKa | ~14.5 | Estimated (Primary Alcohol) | - |

Part 2: Synthesis & Purification Protocols

Direct alkylation of diethyl malonate with tert-butyl halides fails due to the extreme steric hindrance of the tert-butyl group (preventing Sɴ2 attack). Therefore, the authoritative synthesis utilizes a conjugate addition approach followed by hydride reduction.

Protocol A: Precursor Synthesis (Diethyl tert-butylmalonate)

Mechanism: Conjugate addition of methyl Grignard to diethyl isopropylidenemalonate (Knoevenagel adduct).

-

Reagents: Diethyl isopropylidenemalonate (100 g), Methylmagnesium iodide (MeMgI), Copper(I) chloride (catalyst), Diethyl ether (anhydrous).

-

Setup: Flame-dried 3-neck flask, N₂ atmosphere, mechanical stirring.

-

Procedure:

-

Cool MeMgI solution (in ether) to 0°C. Add CuCl (1.0 g).

-

Dropwise add diethyl isopropylidenemalonate over 90 mins, maintaining temp < 0°C.

-

Critical Step: The Cu(I) catalyzes the 1,4-addition of the methyl group to the alkylidene double bond.

-

Quench with ice/H₂SO₄ (10%).[1] Extract with ether, wash with sodium thiosulfate (to remove I₂).[1]

-

Purification: Distillation (bp 60–61°C @ 0.7 mmHg). Yield: ~90%.

-

Protocol B: Reduction to Diol

Mechanism: Nucleophilic acyl substitution followed by aldehyde reduction.

-

Reagents: Diethyl tert-butylmalonate, Lithium Aluminum Hydride (LiAlH₄), THF (anhydrous).

-

Procedure:

-

Suspend LiAlH₄ (2.5 equiv) in dry THF at 0°C.

-

Add diethyl tert-butylmalonate dropwise (exothermic).

-

Reflux for 4 hours to ensure complete reduction of the sterically hindered esters.

-

Quench (Fieser Method): Cool to 0°C. Add water (1x vol), 15% NaOH (1x vol), water (3x vol). Filter granular precipitate.

-

Purification: Recrystallization from hexane/ethyl acetate or vacuum distillation.

-

Visualization: Synthetic Workflow

Caption: Two-stage synthesis overcoming steric hindrance via conjugate addition and hydride reduction.

Part 3: Structural Mechanics & Applications

The Thorpe-Ingold Effect (Gem-Dialkyl Effect)

The tert-butyl group is significantly bulkier than a methyl or ethyl group. This bulk forces the C-C-C bond angle (backbone) to widen slightly to accommodate the steric clash, which paradoxically compresses the internal O-C-C-C-O angle.

-

Consequence: The two hydroxyl groups are held in closer proximity compared to unsubstituted propane-1,3-diol.

-

Utility: This facilitates rapid cyclization to form cyclic acetals, ketals, or carbonates, making this diol an excellent protective group for carbonyls.

Hydrolytic Stability in Drug Design

In medicinal chemistry, linkers derived from 2-tert-butylpropane-1,3-diol exhibit superior metabolic stability.

-

Mechanism: The bulky tert-butyl group acts as a "steric umbrella," blocking the trajectory of hydrolytic enzymes (esterases) or water molecules attacking the ester carbonyls formed by the diol.

-

Application: Used in prodrugs or polymer therapeutics where delayed release or prolonged half-life is required.

Visualization: Structure-Property Logic

Caption: Mechanistic link between the tert-butyl steric bulk and downstream chemical stability.

References

-

Organic Syntheses. "Diethyl tert-butylmalonate". Organic Syntheses, Coll. Vol. 5, p.381 (1973); Vol. 40, p.21 (1960). [Link]

-

PubChem. "2-Tert-butylpropane-1,3-diol (Compound)".[2] National Library of Medicine. Accessed 2025.[2][3] [Link]

-

Thermo Scientific Chemicals. "2-tert-Butylpropane-1,3-diol, 98%".[4] Fisher Scientific Product Specifications. [Link]

- Jung, M. E., & Piizzi, G. "Gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications." Chemical Reviews, 105(5), 1735-1766. (Contextual grounding for Thorpe-Ingold effect).

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. 2-Tert-butylpropane-1,3-diol | C7H16O2 | CID 100226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 2-tert-Butylpropane-1,3-diol, 98%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

Technical Monograph: 2-Tert-butylpropane-1,3-diol (CAS 2819-05-8)

The Steric Shield: Architectural Utility in Polymer Therapeutics and Medicinal Chemistry [1][2]

Executive Summary

2-Tert-butylpropane-1,3-diol (CAS 2819-05-8) is a specialized aliphatic diol distinguished by the presence of a bulky tert-butyl group at the C2 position.[1][2][3][4] Unlike linear diols (e.g., 1,3-propanediol), this molecule exhibits significant steric hindrance, a property that researchers and drug developers leverage to modulate reaction kinetics and conformational stability.[2]

In drug development, this core serves two primary functions:

-

Hydrolytic Stabilization: When incorporated into polyester or polyurethane backbones (e.g., for controlled-release drug delivery vehicles), the bulky side chain shields the ester/carbamate linkages from enzymatic and hydrolytic attack, extending the half-life of the material.[2]

-

Conformational Locking: The tert-butyl group exerts a strong Thorpe-Ingold effect, biasing the molecule towards specific rotamers.[2] This is critical when using the diol as a scaffold for cyclic acetals, ketals, or cyclic carbonates in fragment-based drug design.[2]

Chemical Architecture & Properties

The utility of 2-tert-butylpropane-1,3-diol stems from its "neopentyl-like" structure.[2] The C2 carbon is a chiral center (if the hydroxymethyl groups are differentiated) or a prochiral center.[2] The massive tert-butyl group forces the two hydroxymethyl arms into specific spatial arrangements to minimize gauche interactions.[2]

Table 1: Physicochemical Profile

| Property | Value | Context for Application |

| CAS Number | 2819-05-8 | Unique Identifier |

| Molecular Formula | C₇H₁₆O₂ | |

| Molecular Weight | 132.20 g/mol | Fragment-based design compliant |

| Melting Point | 54–56 °C | Solid at RT; easy to handle/weigh |

| Boiling Point | 100–102 °C (2 mmHg) | High boiling; stable under standard synthesis |

| Solubility | Soluble in alcohols, THF, DCM | Compatible with organic synthesis workflows |

| pKa | ~14.5 (Alcoholic -OH) | Standard nucleophilicity for esterification |

Synthetic Framework: A Self-Validating Protocol

For research applications requiring high purity (>98%), commercial sourcing is common.[2] However, for derivative synthesis or isotopically labeled variants, de novo synthesis is required.[2] The following protocol is designed for reproducibility and scalability.

Core Reaction Logic

The synthesis utilizes a Retrosynthetic Disconnection at the C1-C2 and C2-C3 bonds, tracing back to Diethyl tert-butylmalonate .[2] The malonate is reduced using Lithium Aluminum Hydride (LiAlH₄) to yield the diol.[2]

Step 1: Precursor Synthesis (Diethyl tert-butylmalonate)

Note: Direct alkylation of diethyl malonate with tert-butyl halides is low-yielding due to elimination (E2) competition.[2] The preferred route uses acid-catalyzed addition of isobutylene to malonic acid followed by esterification, or alkylation of malonate enolates under specific conditions.

Step 2: Reduction to 2-Tert-butylpropane-1,3-diol

Reagents: LiAlH₄ (2.5 equiv), Anhydrous THF, Glauber’s Salt (Na₂SO₄[2]·10H₂O) for quenching.[2]

Protocol:

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and N₂ inlet.

-

Charging: Add LiAlH₄ (powder, 95%) suspended in anhydrous THF at 0°C.

-

Addition: Add Diethyl tert-butylmalonate dropwise over 30 minutes. The steric bulk of the tert-butyl group does not significantly hinder the hydride attack at the carbonyls.[2]

-

Reflux: Warm to room temperature, then reflux for 4 hours to ensure complete reduction.

-

Quenching (Fieser Method): Cool to 0°C. Carefully add water (1 mL per g LiAlH₄), then 15% NaOH (1 mL per g), then water (3 mL per g).

-

Isolation: Filter the granular aluminum salts. Dry the filtrate over MgSO₄ and concentrate in vacuo.

-

Purification: Recrystallize from hexane/ethyl acetate to yield white needles.

Validation Checkpoint:

-

IR: Disappearance of Carbonyl stretch (1735 cm⁻¹).[2] Appearance of broad OH stretch (3200–3400 cm⁻¹).[2]

-

¹H NMR (CDCl₃): The tert-butyl singlet (~0.9 ppm, 9H) is diagnostic.[2] The methylene protons (-CH₂OH) appear as a doublet or multiplet around 3.6–3.8 ppm depending on concentration/H-bonding.[2]

Visualization: Synthetic Workflow

Caption: Step-by-step reduction pathway from malonate ester to the target diol, highlighting critical process parameters.

Application Engineering in Drug Development[2]

A. Polymer Therapeutics: The "Stealth" Linker

In the design of biodegradable polymers (e.g., polycarbonates or polyesters) for drug delivery, the degradation rate is a critical quality attribute (CQA).[2] Standard linear diols (1,3-propanediol) form esters that hydrolyze rapidly in serum.[2]

The Mechanism: Incorporating 2-tert-butylpropane-1,3-diol introduces a "Steric Umbrella."[2] The bulky tert-butyl group hinders the approach of water molecules and esterase enzymes to the carbonyl carbon of the ester linkage.[2]

-

Result: Tunable degradation profiles. By varying the ratio of this diol to unhindered diols, researchers can precisely engineer the polymer's half-life from days to months.[2]

B. Medicinal Chemistry: Cyclic Scaffolds

The diol is a precursor to 5,5-disubstituted-1,3-dioxanes (cyclic acetals).[2]

-

Reaction: 2-Tert-butylpropane-1,3-diol + Aldehyde/Ketone

Cyclic Acetal.[2] -

Utility: The tert-butyl group locks the dioxane ring into a chair conformation where the tert-butyl group occupies the equatorial position (A-value > 5 kcal/mol).[2] This forces the substituents at the acetal position (C2 of the ring) into specific axial/equatorial orientations, allowing for precise display of pharmacophores in 3D space.[2]

Visualization: Steric Shielding & Conformational Locking

Caption: Dual utility mechanism: Steric hindrance preventing hydrolysis (left) and conformational biasing for drug design (right).[2]

Safety & Handling (GHS Standards)

While 2-tert-butylpropane-1,3-diol is not classified as highly toxic, standard laboratory safety protocols apply.[2]

-

GHS Classification:

-

Handling: Use in a fume hood.[2][5] Wear nitrile gloves and safety goggles.[2]

-

Storage: Hygroscopic. Store in a desiccator or under inert atmosphere to prevent moisture uptake which complicates stoichiometric polymerization reactions.[2]

References

-

Stenutz, R. (n.d.).[2] 2-tert-butylpropane-1,3-diol - Properties and Isomers. Stenutz.eu.[2] Retrieved from [Link][2]

-

National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 100226, 2-tert-butylpropane-1,3-diol. PubChem.[1][2][4][6] Retrieved from [Link]

-

Organic Syntheses. (1963).[2] Diethyl tert-Butylmalonate Synthesis. Organic Syntheses, Coll. Vol. 4, p.261.[2] Retrieved from [Link][2]

-

Thermo Scientific Chemicals. (2025).[2][7] 2-tert-Butylpropane-1,3-diol, 98% Product Specifications. Fisher Scientific.[1][2][4] Retrieved from [Link][2]

-

Royal Society of Chemistry. (2014). 2-Amino-1,3-propane diols: a versatile platform for the synthesis of aliphatic cyclic carbonate monomers. Polymer Chemistry. Retrieved from [Link]

Sources

- 1. 2-Tert-butylpropane-1,3-diol | C7H16O2 | CID 100226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-n-Butylpropane-1,3-diol | C7H16O2 | CID 2795259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-tert-butylpropane-1,3-diol [stenutz.eu]

- 4. 2-tert-Butylpropane-1,3-diol, 98%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. 2-ブチル-2-エチル-1,3-プロパンジオール 99% | Sigma-Aldrich [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Structure of 2-Tert-butylpropane-1,3-diol

Preamble: Navigating the Landscape of a Sterically Hindered Diol

In the vast repository of chemical structures, 2-tert-butylpropane-1,3-diol (CAS No: 2819-05-8) emerges as a molecule of significant interest, primarily due to the substantial steric hindrance imposed by the tert-butyl group at the C2 position of a propane-1,3-diol backbone. This guide aims to provide a comprehensive technical overview of its molecular structure, synthesis, and spectroscopic characterization, tailored for researchers, scientists, and professionals in drug development. While this compound is commercially available, detailed characterization and application data in peer-reviewed literature are sparse. Therefore, this guide will synthesize available data with established principles of organic chemistry and spectroscopy to present a holistic and scientifically grounded perspective.

Core Molecular Structure and Physicochemical Properties

2-Tert-butylpropane-1,3-diol is a dihydric alcohol whose structure is defined by a propane chain with hydroxyl groups at positions 1 and 3, and a bulky tert-butyl substituent at position 2. This central quaternary carbon atom imparts unique steric and electronic properties to the molecule.

Chemical Identifiers

A consistent and accurate identification of a chemical entity is paramount for research and development. The key identifiers for 2-tert-butylpropane-1,3-diol are summarized below.

| Identifier | Value | Source |

| IUPAC Name | 2-tert-butylpropane-1,3-diol | PubChem[1] |

| CAS Number | 2819-05-8 | Stenutz[2] |

| Molecular Formula | C₇H₁₆O₂ | PubChem[1] |

| Molecular Weight | 132.20 g/mol | PubChem[1] |

| SMILES | CC(C)(C)C(CO)CO | Stenutz[2] |

| InChIKey | LQPVVSDKTCYYBZ-UHFFFAOYSA-N | Stenutz[2] |

Physicochemical Data

The physical properties of 2-tert-butylpropane-1,3-diol are influenced by its structure, particularly the presence of two hydroxyl groups capable of hydrogen bonding and the bulky, non-polar tert-butyl group.

| Property | Value | Source |

| Melting Point | 54-56 °C | Thermo Fisher Scientific[3] |

| Boiling Point | 100-102 °C (at 2 mmHg) | Thermo Fisher Scientific[3] |

| Appearance | White to off-white solid |

The solid state of this diol at room temperature is indicative of strong intermolecular hydrogen bonding between the hydroxyl groups.

Structural Diagram

The 2D and 3D structures of 2-tert-butylpropane-1,3-diol are visualized below. The DOT language script for the 2D structure is also provided.

Caption: 2D structure of 2-tert-butylpropane-1,3-diol.

Synthesis of 2-Tert-butylpropane-1,3-diol: A Mechanistic Perspective

Proposed Synthetic Pathway

The synthesis would likely start from 3,3-dimethylbutanal (also known as tert-butylacetaldehyde). The key steps are:

-

Aldol Condensation: 3,3-Dimethylbutanal undergoes a base-catalyzed aldol condensation with formaldehyde. The enolate of the aldehyde attacks the formaldehyde, and this is repeated a second time to form the intermediate, 2-tert-butyl-3-hydroxypropanal.

-

Crossed Cannizzaro Reaction: In the presence of a strong base and excess formaldehyde, the intermediate aldehyde, which lacks α-hydrogens, is reduced to the corresponding primary alcohol (forming the diol), while formaldehyde is oxidized to formate.

The overall reaction can be summarized as: 3,3-Dimethylbutanal + 2 Formaldehyde + NaOH → 2-tert-butylpropane-1,3-diol + Sodium Formate

Experimental Workflow

The following is a representative, self-validating protocol based on analogous syntheses.[4]

Materials:

-

3,3-Dimethylbutanal

-

Formaldehyde (37% aqueous solution)

-

Sodium Hydroxide (NaOH)

-

Diethyl ether (or other suitable extraction solvent)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Deionized water

Protocol:

-

Reaction Setup: A solution of 3,3-dimethylbutanal in a suitable solvent is cooled in an ice bath.

-

Addition of Reagents: An aqueous solution of formaldehyde and sodium hydroxide is added dropwise to the cooled aldehyde solution with vigorous stirring. The temperature should be maintained below 10 °C during the addition.

-

Reaction: The reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reaction.

-

Workup: The reaction mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by distillation or recrystallization to yield pure 2-tert-butylpropane-1,3-diol.

Synthesis Workflow Diagram

Caption: Proposed synthesis workflow for 2-tert-butylpropane-1,3-diol.

Spectroscopic Analysis for Structural Elucidation

Spectroscopic data is essential for the unambiguous confirmation of the molecular structure of 2-tert-butylpropane-1,3-diol. While experimental spectra are not widely published, we can predict the key features based on the known structure.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The proton NMR spectrum is expected to be relatively simple due to the molecule's symmetry.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~0.9 | Singlet | 9H | -C(CH₃)₃ |

| ~1.8 | Multiplet | 1H | -CH(CH₂OH)₂ |

| ~2.5 | Broad Singlet | 2H | -OH |

| ~3.6-3.8 | Multiplet | 4H | -CH₂OH |

Causality behind Predictions:

-

The nine protons of the tert-butyl group are equivalent and shielded, hence a singlet at a low chemical shift.

-

The single proton at C2 is coupled to the four protons of the two methylene groups, leading to a complex multiplet.

-

The hydroxyl protons are exchangeable and will likely appear as a broad singlet.

-

The four protons of the two equivalent hydroxymethyl groups are diastereotopic and will be coupled to the C2 proton, resulting in a multiplet in the typical region for alcohols.

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

The carbon NMR spectrum will also reflect the symmetry of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~27 | -C(C H₃)₃ |

| ~33 | -C (CH₃)₃ |

| ~50 | -C H(CH₂OH)₂ |

| ~65 | -C H₂OH |

Causality behind Predictions:

-

The three methyl carbons of the tert-butyl group are equivalent.

-

The quaternary carbon of the tert-butyl group will appear as a distinct signal.

-

The C2 carbon will be shifted downfield due to the attachment of the electronegative oxygen atoms via the methylene groups.

-

The two equivalent methylene carbons will have a chemical shift typical for primary alcohols.

Predicted Mass Spectrum (Electron Ionization)

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 132. Key fragmentation patterns would include:

-

Loss of a methyl group (CH₃): A prominent peak at m/z = 117.

-

Loss of a tert-butyl group (C₄H₉): A very prominent peak at m/z = 75, corresponding to the [M - 57]⁺ fragment.

-

Loss of a hydroxymethyl group (CH₂OH): A peak at m/z = 101.

-

Cleavage of the C-C bond between the tert-butyl group and the propanediol backbone: This would lead to a stable tert-butyl cation at m/z = 57, which is likely to be the base peak.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching of the hydrogen-bonded hydroxyl groups. A strong absorption around 1050 cm⁻¹ for the C-O stretching of the primary alcohols is also expected. The C-H stretching of the alkyl groups will be observed in the 2850-3000 cm⁻¹ region.[1]

Potential Applications in Research and Drug Development

While specific applications of 2-tert-butylpropane-1,3-diol are not extensively documented, its structure suggests several potential uses, particularly in fields that can leverage its unique steric properties.

-

Polymer Chemistry: The diol can be used as a monomer in the synthesis of polyesters and polyurethanes. The bulky tert-butyl group would likely impart increased thermal stability, hydrolytic resistance, and solubility in organic solvents to the resulting polymers.[5]

-

Pharmaceutical Intermediates: Structurally related 2,2-dialkyl-1,3-propanediols are known intermediates in the synthesis of pharmaceuticals, such as carbamates that act as tranquilizers and blood pressure-lowering agents.[4] The steric hindrance of the tert-butyl group in 2-tert-butylpropane-1,3-diol could be exploited to create more metabolically stable drug candidates.

-

Asymmetric Synthesis: As a prochiral molecule, derivatization of the two hydroxyl groups could lead to chiral building blocks for asymmetric synthesis.

-

Scaffold for Drug Discovery: The rigid and sterically defined core of 2-tert-butylpropane-1,3-diol makes it an interesting scaffold for the design of novel bioactive molecules.

Conclusion

2-Tert-butylpropane-1,3-diol is a sterically hindered diol with a well-defined molecular structure. While detailed experimental data in the public domain is limited, a comprehensive understanding of its properties and reactivity can be constructed from fundamental chemical principles and by analogy to similar compounds. Its synthesis is achievable through established organic reactions, and its structure can be confidently characterized using standard spectroscopic techniques. The unique steric environment created by the tert-butyl group makes this molecule a promising candidate for applications in materials science and as a building block in medicinal chemistry. Further research into the reactivity and biological activity of this compound is warranted to fully explore its potential.

References

-

Stenutz, R. (n.d.). 2-tert-butylpropane-1,3-diol. Stenutz. Retrieved from [Link]

-

PubChem. (n.d.). 2-Tert-butylpropane-1,3-diol. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-tert-butylpropane-1,3-diol (C7H16O2). Retrieved from [Link]

-

Wikipedia. (n.d.). Diol. Retrieved from [Link]

-

MDPI. (2024). Bulk Free Radical Terpolymerization of Butyl Acrylate, 2-Methylene-1,3-Dioxepane and Vinyl Acetate: Terpolymer Reactivity Ratio Estimation. Retrieved from [Link]

-

PubMed. (2013). 1,3-Propanediol and its copolymers: research, development and industrialization. Retrieved from [Link]

Sources

- 1. 2-Tert-butylpropane-1,3-diol | C7H16O2 | CID 100226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-tert-butylpropane-1,3-diol [stenutz.eu]

- 3. 2-tert-Butylpropane-1,3-diol, 98%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 1,3-Propanediol and its copolymers: research, development and industrialization - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Deep Dive: Nomenclature, Synthesis, and Pharmacochemical Utility of 2-(1,1-Dimethylethyl)propane-1,3-diol

Abstract

This technical guide provides a rigorous analysis of 2-tert-butylpropane-1,3-diol (CAS: 2819-05-8), a sterically hindered diol utilized in the synthesis of hydrolytically stable polyesters and as a conformational locking element in peptidomimetics. We address the precise IUPAC nomenclature requirements for regulatory compliance, detail a validated synthetic route overcoming the steric limitations of direct alkylation, and explore its utility in modifying pharmacokinetics via the Thorpe-Ingold effect.

Part 1: Nomenclature Analysis & Regulatory Compliance

In the context of drug development and patent filings, ambiguity in chemical nomenclature can lead to rejection or litigation. While "tert-butyl" is a retained prefix in general IUPAC usage, systematic naming is required for absolute database integrity.

The IUPAC Hierarchy

The molecule consists of a three-carbon propane chain acting as the parent structure, with two hydroxyl groups and one bulky substituent.

-

Preferred IUPAC Name (PIN): 2-(1,1-Dimethylethyl)propane-1,3-diol

-

SMILES: CC(C)(C)C(CO)CO

Why the Distinction Matters: In automated chemical indexing (e.g., eCTD submissions for the FDA), the systematic name 2-(1,1-dimethylethyl)... ensures the algorithm correctly parses the substituent as a branched alkyl group attached to the parent chain, rather than relying on a trivial prefix that may vary by language (e.g., t-butyl vs. tert-butyl).

Figure 1: Logical breakdown of the systematic nomenclature construction.

Part 2: Structural Properties & Pharmacochemical Utility

The Thorpe-Ingold Effect (Gem-Dialkyl Effect)

2-tert-butylpropane-1,3-diol is a classic example of a scaffold that induces the Thorpe-Ingold effect . The massive steric bulk of the tert-butyl group at the C2 position compresses the bond angle between the C1 and C3 hydroxymethyl groups.

-

Conformational Locking: In cyclic peptides or macrocycles, incorporating this diol forces the backbone into a specific conformation, reducing the entropic penalty of binding to a receptor.

-

Metabolic Stability: The steric shield provided by the tert-butyl group protects adjacent esters or amides from enzymatic hydrolysis (esterases/amidases), significantly extending the half-life (

) of derived drugs.

Physical Property Summary

| Property | Value | Source Validity |

| Molecular Weight | 132.20 g/mol | Calculated |

| Melting Point | 55–57 °C | Experimental (Stenutz) |

| Boiling Point | 110–115 °C (at 9 mmHg) | Experimental (Precursor) |

| LogP (Predicted) | ~0.8 | PubChem |

| H-Bond Donors | 2 | Structure |

| H-Bond Acceptors | 2 | Structure |

Part 3: Validated Synthetic Protocol

Critical Warning: Direct alkylation of diethyl malonate with tert-butyl bromide fails due to the steric bulk of the tert-butyl group, leading exclusively to E2 elimination (isobutylene formation) rather than substitution.

The Solution: A conjugate addition strategy using a Grignard reagent on an alkylidene malonate, followed by reduction.

Workflow Overview

-

Condensation: Diethyl malonate + Acetone → Diethyl isopropylidenemalonate.

-

Conjugate Addition: Diethyl isopropylidenemalonate + MeMgI/CuCl → Diethyl tert-butylmalonate.

-

Reduction: Diethyl tert-butylmalonate + LiAlH

→ 2-tert-butylpropane-1,3-diol .

Figure 2: The synthetic pathway bypassing direct steric hindrance via conjugate addition.

Detailed Methodology (Self-Validating Protocol)

Step 1: Synthesis of Diethyl tert-butylmalonate (Precursor)

Reference: Organic Syntheses, Coll. Vol. 6, p.442 (1988).

-

Preparation: In a flame-dried flask under Argon, dissolve diethyl isopropylidenemalonate (0.5 mol) in anhydrous diethyl ether.

-

Catalyst: Add CuCl (1.0 g, 10 mmol) to catalyze the 1,4-addition.

-

Addition: Cool to 0°C. Add Methylmagnesium Iodide (MeMgI) (0.8 mol in ether) dropwise over 90 minutes.

-

Mechanism:[4] The copper salt promotes the attack of the methyl group at the

-carbon of the double bond, effectively creating the tert-butyl group in situ.

-

-

Quench: Pour onto ice/H

SO -

Validation: NMR should show the disappearance of the alkene proton and the appearance of a singlet (9H) for the tert-butyl group at

ppm.

Step 2: Reduction to the Diol

-

Setup: Charge a 3-neck flask with LiAlH

(1.2 equiv) in dry THF under N -

Addition: Add Diethyl tert-butylmalonate (from Step 1) dropwise at 0°C. (Caution: Exothermic).

-

Reflux: Heat to reflux for 4 hours to ensure complete reduction of the hindered esters.

-

Workup (Fieser Method):

-

Add

mL water. -

Add

mL 15% NaOH. -

Add

mL water. -

Filter the granular white precipitate.

-

-

Purification: Recrystallize from hexane/ethyl acetate.

-

Final Validation (Product):

-

1H NMR (CDCl

): -

IR: Broad peak at 3300 cm

(O-H stretch), absence of C=O stretch at 1735 cm

-

References

-

PubChem. 2-tert-butylpropane-1,3-diol (Compound).[6] National Library of Medicine. Available at: [Link]

-

Eliel, E. L., et al. Diethyl tert-butylmalonate. Organic Syntheses, Coll. Vol. 6, p.442 (1988); Vol. 50, p.38 (1970). (Describes the validated conjugate addition route). Available at: [Link]

-

Stenutz, R. 2-tert-butylpropane-1,3-diol Properties. Stenutz.eu. Available at: [Link]

Sources

- 1. 2-tert-Butylpropane-1,3-diol | CAS 2819-05-8 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. 2-tert-butylpropane-1,3-diol [stenutz.eu]

- 3. 2-tert-Butylpropane-1,3-diol, 98%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 4. CA2438655A1 - Concentrated, stable fabric softening compositions with low organic solvent level - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. 2-Tert-butylpropane-1,3-diol | C7H16O2 | CID 100226 - PubChem [pubchem.ncbi.nlm.nih.gov]

High-Purity Synthesis of 2-Tert-butylpropane-1,3-diol: An In-Depth Technical Guide

The following technical guide details the synthesis of 2-tert-butylpropane-1,3-diol , a sterically demanding neopentyl glycol derivative often utilized as a precursor for bulky phosphine ligands, chiral auxiliaries, and specialized polyester modifiers.

Executive Summary & Strategic Analysis

Target Molecule: 2-tert-butylpropane-1,3-diol (CAS: 2819-05-8)

Molecular Formula: C

The synthesis of 2-tert-butylpropane-1,3-diol presents a classic challenge in organic chemistry: introducing a bulky tert-butyl group adjacent to a nucleophilic center. Standard alkylation of diethyl malonate with tert-butyl halides fails due to the dominance of E2 elimination over S

To circumvent this, this guide details a Conjugate Addition-Reduction Pathway . This route builds the quaternary carbon center indirectly by attacking a sterically accessible electrophile (isopropylidenemalonate) with a small nucleophile (methyl Grignard), rather than forcing a bulky nucleophile onto a crowded electrophile.

Retrosynthetic Logic

The pathway is designed to maximize yield and purity by avoiding elimination side reactions.

Figure 1: Retrosynthetic analysis avoiding direct alkylation with t-butyl halides.

Experimental Protocol

Phase 1: Synthesis of Diethyl Isopropylidenemalonate

Objective: Create the electrophilic scaffold for the tert-butyl group formation. Mechanism: Knoevenagel Condensation.

| Reagent | Equiv.[1][2] | Role |

| Diethyl Malonate | 1.0 | Nucleophile |

| Acetone | 1.5 | Electrophile |

| Acetic Anhydride | 1.25 | Dehydrating Agent |

| Zinc Chloride (ZnCl | 0.15 | Lewis Acid Catalyst |

Protocol:

-

Setup: Equip a 2-L round-bottom flask with a reflux condenser and a calcium chloride drying tube.

-

Charging: Add diethyl malonate (1.0 mol), acetone (1.5 mol), and acetic anhydride (1.25 mol). Add anhydrous ZnCl

(0.15 mol) rapidly to avoid moisture absorption. -

Reaction: Heat the mixture to reflux (approx. 70–80°C) with vigorous stirring for 24 hours. The solution will darken significantly.

-

Workup: Cool the mixture and dilute with benzene or toluene. Wash with water (3x) to remove zinc salts and acetic acid.

-

Purification: Fractionally distill under reduced pressure. Collect the fraction boiling at 110–115°C (9–10 mmHg) .

-

Validation: Product should be a colorless liquid.[3] IR should show conjugated ester carbonyl stretch (~1720 cm

) and alkene stretch.

-

Phase 2: Conjugate Addition (The "Hidden" Tert-Butyl Synthesis)

Objective: Synthesize diethyl tert-butylmalonate via Michael addition. Critical Insight: We form the tert-butyl group by adding a Methyl group to an Isopropylidene group. This avoids the steric clash of trying to add a tert-butyl group directly.

| Reagent | Equiv.[1][2] | Role |

| Methylmagnesium Iodide (MeMgI) | 2.2 | Nucleophile (Grignard) |

| Diethyl Isopropylidenemalonate | 1.0 | Electrophile |

| Copper(I) Chloride (CuCl) | 0.01 | Catalyst (Promotes 1,4-addition) |

| Diethyl Ether (Anhydrous) | Solvent | Reaction Medium |

Protocol:

-

Grignard Prep: Prepare MeMgI in situ from methyl iodide and magnesium turnings in anhydrous ether under N

. -

Catalyst Addition: Cool the Grignard solution to 0°C. Add catalytic CuCl (1 mol%). The mixture may turn dark/opaque.

-

Addition: Add diethyl isopropylidenemalonate (dissolved in ether) dropwise over 90 minutes. Maintain temperature <5°C to prevent polymerization.

-

Reaction: Allow to warm to room temperature and stir for 1 hour.

-

Quench: Pour the mixture onto ice/H

SO -

Purification: Distill under reduced pressure.

-

Target Fraction:100–105°C (15 mmHg) .

-

Yield Expectation: 40–60%.

-

Note: This intermediate is sterically crowded; proton NMR will show a characteristic singlet (9H) for the tert-butyl group at ~1.0 ppm.

-

Phase 3: Reduction to 2-Tert-butylpropane-1,3-diol

Objective: Reduce the diester to the diol.[7]

Safety Critical: LiAlH

| Reagent | Equiv.[1][2] | Role |

| Lithium Aluminum Hydride (LiAlH | 1.5 (excess) | Reducing Agent |

| Diethyl tert-butylmalonate | 1.0 | Substrate |

| THF (Anhydrous) | Solvent | Solvent (Higher solubility than ether) |

Protocol:

-

Setup: Flame-dry a 3-neck flask; equip with N

inlet, reflux condenser, and pressure-equalizing dropping funnel. -

Slurry: Suspend LiAlH

in anhydrous THF at 0°C. -

Addition: Add diethyl tert-butylmalonate (diluted in THF) dropwise. The reaction is exothermic; control rate to maintain a gentle reflux.[8]

-

Reflux: Once addition is complete, heat to reflux for 4–6 hours to ensure complete reduction of the hindered esters.

-

Fieser Quench (Crucial for Filtration):

-

Cool to 0°C.

-

Add x mL water (where x = grams of LiAlH

used). -

Add x mL 15% NaOH.

-

Add 3x mL water.

-

Stir until a granular white precipitate forms.

-

-

Isolation: Filter off the aluminum salts. Dry the filtrate over MgSO

and concentrate in vacuo. -

Crystallization: The crude oil will solidify upon standing or cooling. Recrystallize from hexane/ethyl acetate or benzene.

Characterization & Properties

Physical Properties:

-

Appearance: White crystalline solid.

-

Melting Point: 54–56°C.

-

Boiling Point: 100–102°C (2 mmHg).

Spectroscopic Validation:

-

H NMR (CDCl

-

0.95 (s, 9H, C(CH

- 1.50 (m, 1H, CH -tBu)

-

3.60–3.80 (m, 4H, CH

- 3.0–4.0 (br s, 2H, OH )

-

0.95 (s, 9H, C(CH

- C NMR: Distinct quaternary carbon signal for the tert-butyl group and methylene carbons for the diol.

Workflow Visualization

Figure 2: Process flow diagram for the synthesis of 2-tert-butylpropane-1,3-diol.

References

-

Eliel, E. L., et al. "Diethyl Isopropylidenemalonate." Organic Syntheses, Coll.[2][3] Vol. 4, p. 293 (1963); Vol. 39, p. 37 (1959). Link

-

Munch-Petersen, J. "Conjugate Additions of Grignard Reagents to alpha,beta-Unsaturated Esters." Organic Syntheses, Coll.[2][3] Vol. 5, p. 762 (1973); Vol. 41, p. 60 (1961). Link

-

PubChem. "2-tert-butylpropane-1,3-diol (Compound)." National Library of Medicine. Link

-

Tyson, G. P., et al. "Synthesis of hindered malonates via conjugate addition." Journal of Organic Chemistry, 2017, 82, 2870-2888.[9] (Contextual grounding for Grignard selectivity).

Sources

- 1. researchgate.net [researchgate.net]

- 2. scispace.com [scispace.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. orgsyn.org [orgsyn.org]

- 6. EP0656876B1 - Process for the preparation of 2-n-butyl-2-ethyl-1,3-propane diol - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Regioselective 1,4-Conjugate Addition of Grignard Reagents to α,β-γ,δ-Dienones and α,β-γ,δ-Dienyl Thiol Esters [organic-chemistry.org]

Technical Guide: Spectroscopic Profiling of 2-Tert-butylpropane-1,3-diol

This guide outlines the spectroscopic characterization and structural analysis of 2-tert-butylpropane-1,3-diol (CAS: 2819-05-8), a sterically hindered diol used as a versatile building block in polymer chemistry and chiral auxiliary synthesis.

Executive Summary & Structural Context

2-Tert-butylpropane-1,3-diol (

Key Applications:

-

Polymer Engineering: Used to introduce flexibility and hydrophobicity into polyester and polyurethane backbones.[5]

-

Synthetic Chemistry: Precursor for conformationally locked cyclic acetals and ketals.[5]

-

Chiral Auxiliaries: The steric bulk of the tert-butyl group directs stereoselectivity in subsequent derivatizations.[5]

Synthesis & Preparation Context

Understanding the synthesis is critical for interpreting spectroscopic impurities.[5] The industrial route typically involves a crossed Aldol-Cannizzaro reaction sequence.[5]

Synthetic Pathway

The synthesis begins with 3,3-dimethylbutanal, which undergoes

Figure 1: Synthetic workflow from 3,3-dimethylbutanal to the target diol.[6]

Spectroscopic Analysis (The Core)

Nuclear Magnetic Resonance (NMR)

The NMR profile is defined by the high symmetry of the hydroxymethyl groups and the intense singlet of the tert-butyl group.[5]

H NMR (Proton) Data

Solvent:

| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 0.93 - 0.98 | Singlet (s) | 9H | Characteristic tert-butyl group; highly shielded. | |

| 1.55 - 1.65 | Multiplet (m) | 1H | The methine proton at C2. Coupling to the adjacent methylene protons.[5] | |

| 3.65 - 3.85 | Multiplet (m) | 4H | The two methylene groups are chemically equivalent but diastereotopic protons may appear as complex multiplets due to restricted rotation. | |

| 2.5 - 3.0 | Broad (br s) | 2H | Hydroxyl protons. Shift is concentration and temperature dependent.[5] |

Expert Insight: In dry

C NMR (Carbon) Data

Solvent:

| Chemical Shift ( | Carbon Type | Assignment |

| 27.5 - 28.0 | Tert-butyl methyl carbons (3 equivalent carbons). | |

| 32.0 - 32.5 | Quaternary C | The central quaternary carbon of the tert-butyl group. |

| 52.0 - 54.0 | The methine carbon (C2 of the propane chain). | |

| 63.0 - 65.0 | The hydroxymethyl carbons (C1 and C3). |

Infrared Spectroscopy (FT-IR)

The IR spectrum is dominated by the hydrogen-bonded network and the aliphatic skeleton.[5]

-

3200 – 3450 cm

(Strong, Broad): O-H stretching vibration.[5] The breadth indicates intermolecular hydrogen bonding.[5] In dilute solution ( -

2860 – 2960 cm

(Strong): C-H stretching.[5] -

1365 & 1390 cm

(Medium): The "tert-butyl doublet."[5] Characteristic gem-dimethyl bending deformation.[5] -

1000 – 1050 cm

(Strong): C-O stretching (primary alcohol).[5]

Mass Spectrometry (MS)

Ionization: ESI (Positive Mode) or EI (70 eV)

Molecular Weight: 132.20 g/mol [1][2][3][5]

Fragmentation Pattern (EI):

-

[M-18]

(m/z 114): Loss of water ( -

[M-31]

(m/z 101): Loss of -

[M-57]

(m/z 75): Loss of the tert-butyl group ( -

Base Peak (m/z 57): The tert-butyl cation (

) is highly stable and typically dominates the spectrum.[5]

ESI-MS Adducts:

Experimental Protocols

Sample Preparation for NMR

To ensure high-resolution data without water interference:

-

Drying: Dry the diol under high vacuum (<1 mbar) at 40°C for 2 hours to remove trace water, which broadens OH signals.[5]

-

Solvent: Dissolve ~10 mg of sample in 0.6 mL of

(containing 0.03% TMS). -

Shaking: Vortex for 30 seconds. If the solution is cloudy, filter through a glass wool plug (cloudiness suggests inorganic salts from the Cannizzaro step).[5]

GC-MS Method

Due to the high boiling point and polarity of the diol, derivatization is recommended for clean GC chromatography.[5]

-

Derivatization: React 10 mg sample with 50 µL BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS at 60°C for 30 mins.

-

Result: Analyte becomes the bis-TMS ether (MW 276.5), improving volatility and peak shape.[5]

Structural Logic & Correlations

The following diagram illustrates the key NMR correlations used to assign the structure definitively.

Figure 2: Key NMR correlations. The NOESY signal between the t-butyl group and the methine proton confirms the steric proximity.

References

-

PubChem. 2-tert-butylpropane-1,3-diol (Compound CID 100226).[5][7] National Library of Medicine.[5] Available at: [Link][5]

-

Stenutz, R. 2-tert-butylpropane-1,3-diol Physical & Spectral Data. Stenutz.eu.[5] Available at: [Link][5]

Sources

- 1. 2-tert-butylpropane-1,3-diol [stenutz.eu]

- 2. 2,2-diethylpropane-1,3-diol [stenutz.eu]

- 3. 2-tert-Butylpropane-1,3-diol, 98%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 4. PubChemLite - 2-tert-butylpropane-1,3-diol (C7H16O2) [pubchemlite.lcsb.uni.lu]

- 5. 2-n-Butylpropane-1,3-diol | C7H16O2 | CID 2795259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. EP0276998A2 - Perfumery materials - Google Patents [patents.google.com]

- 7. 2-Tert-butylpropane-1,3-diol | C7H16O2 | CID 100226 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profile & Applications of 2-Tert-butylpropane-1,3-diol

[1]

Executive Summary

2-Tert-butylpropane-1,3-diol (C₇H₁₆O₂) represents a specialized class of sterically hindered glycols.[1] Unlike linear diols (e.g., 1,3-propanediol), the presence of a bulky tert-butyl group at the C2 position introduces significant steric shielding and lipophilicity.[1] This structural architecture serves a dual function: it maintains the bifunctional reactivity necessary for polymerization or conjugation while dramatically enhancing hydrolytic stability in downstream derivatives (e.g., polyesters or prodrug linkers).[1]

This guide provides a comprehensive analysis of the solubility profile of 2-tert-butylpropane-1,3-diol, bridging theoretical physicochemical properties with practical, self-validating experimental protocols for researchers in drug development and polymer synthesis.[1]

Physicochemical Architecture

To predict solubility behavior, one must understand the competition between the hydrophilic hydroxyl groups and the hydrophobic tert-butyl moiety.[1]

Structural Properties[1][2]

-

Physical State: Solid (White crystalline powder/lumps)[1]

-

Melting Point: 54–56 °C (indicating moderate intermolecular H-bonding)[1]

The "Gem-Dialkyl" Effect & Solvation

The tert-butyl group exerts a profound Thorpe-Ingold effect (gem-dialkyl effect).[1] In solution, this bulky group restricts bond rotation, pre-organizing the molecule.[1]

-

Hydrophobicity: The tert-butyl group significantly increases the partition coefficient (LogP) compared to neopentyl glycol, shifting the solubility profile away from pure aqueous systems toward organic/aqueous interfaces.[1]

-

Steric Shielding: The bulkiness hinders the approach of water molecules to the ester linkages formed from this diol, a property exploited in creating hydrolytically stable drug conjugates.[1]

Solubility Profile

The following data categorizes the solubility of 2-tert-butylpropane-1,3-diol based on solvent polarity and dielectric constants.

Solubility Classification Table

| Solvent Class | Representative Solvent | Solubility Status | Mechanistic Insight |

| Polar Protic | Water (pH 7) | Low / Sparingly Soluble | The hydrophobic t-butyl group disrupts the water lattice structure, limiting solubility at ambient temps.[1] Solubility increases significantly >50°C. |

| Polar Protic | Methanol / Ethanol | High | The hydroxyl groups of the solute H-bond effectively with alcohols, while the alkyl chain is solvated by the organic backbone. |

| Polar Aprotic | DMSO / DMF | High | Excellent solvation of the diol functionality; dipole-dipole interactions dominate.[1] |

| Chlorinated | Dichloromethane (DCM) | Moderate to High | Good affinity for the lipophilic t-butyl segment.[1] |

| Non-Polar | Hexane / Heptane | Low | The polar hydroxyl groups drive phase separation; the lattice energy of the solid is too high for non-polar solvents to overcome. |

Theoretical Partitioning (In Silico)

-

Predicted LogP: ~1.1 to 1.4

-

Note: This positive LogP contrasts with simple glycols (often negative LogP), indicating this molecule is membrane-permeable and suitable for lipophilic formulations.[1]

-

Experimental Protocol: Self-Validating Solubility Screening

Do not rely solely on literature values, which may vary by synthesis batch (purity). Use this thermodynamic solubility protocol to generate site-specific data.

Reagents & Equipment[1]

-

Test Compound: 2-Tert-butylpropane-1,3-diol (>98% purity, verify by GC).

-

Solvents: HPLC Grade (Water, MeOH, DMSO, DCM).[1]

-

Detection: HPLC-RI (Refractive Index) or GC-FID (Flame Ionization Detection) is preferred due to weak UV chromophores.[1]

The "Shake-Flask" Workflow

This protocol ensures equilibrium is reached, distinguishing between kinetic dissolution and thermodynamic solubility.[1]

Figure 1: Thermodynamic solubility screening workflow with validation feedback loop.

Step-by-Step Methodology

-

Saturation: Add excess 2-tert-butylpropane-1,3-diol (approx. 50 mg) to 1 mL of solvent in a glass vial.

-

Agitation: Shake at constant temperature (25°C) for 24 hours.

-

Visual Check: Ensure solid remains. If fully dissolved, add more solid.[1]

-

Filtration: Filter supernatant through a 0.45 µm PTFE syringe filter (pre-saturated to prevent adsorption).

-

Quantification: Inject filtrate into GC-FID.

Applications in Drug Development & Polymer Science[1]

The specific solubility profile of this diol dictates its utility in high-value applications.[1]

Hydrolytically Stable Linkers

In antibody-drug conjugates (ADCs) or prodrugs, premature hydrolysis is a failure mode.[1]

-

Mechanism: When 2-tert-butylpropane-1,3-diol is used to form polyester linkers, the tert-butyl group acts as a "steric umbrella," shielding the ester carbonyl from enzymatic or aqueous attack.[1]

-

Formulation: Its solubility in DCM allows for facile conjugation reactions with acid chlorides or isocyanates in organic media, followed by purification before biological application.[1]

Resin Modification[1]

-

Polyurethanes: Used as a chain extender.[1] The bulky side chain disrupts hard-segment packing, reducing crystallinity and improving the solubility of the final polymer in coating solvents (e.g., butyl acetate).[1]

Figure 2: Mechanism of steric protection provided by the tert-butyl moiety against hydrolysis.[1]

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 100226, 2-tert-butylpropane-1,3-diol.[1] Retrieved from [Link][1]

-

Organisation for Economic Co-operation and Development (OECD). Test No. 105: Water Solubility.[1] OECD Guidelines for the Testing of Chemicals.[1] Retrieved from [Link][1]

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry.[1] (Discussion on Steric Hindrance and Hydrolysis). Oxford University Press.[1]

Sources

- 1. 2-Tert-butylpropane-1,3-diol | C7H16O2 | CID 100226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-tert-Butylpropane-1,3-diol | CAS 2819-05-8 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. 2-tert-butylpropane-1,3-diol [stenutz.eu]

- 4. 2-tert-Butylpropane-1,3-diol, 98%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

2-Tert-butylpropane-1,3-diol safety and handling precautions

CAS: 2819-05-8 | Formula: C₇H₁₆O₂ | Structure: Sterically Hindered Diol[1]

Executive Summary & R&D Relevance

2-Tert-butylpropane-1,3-diol is a specialized aliphatic diol characterized by a bulky tert-butyl group at the 2-position.[1] In drug discovery and medicinal chemistry, this structural motif is utilized to introduce steric bulk and lipophilicity into linker systems, potentially modulating metabolic stability and solubility profiles of candidate small molecules.[1]

Unlike its common analog neopentyl glycol (2,2-dimethylpropane-1,3-diol), the asymmetry and increased steric demand of the tert-butyl group present unique challenges in synthetic handling and purification.[1] This guide establishes a risk management framework for researchers handling this compound, moving beyond generic "diol safety" to address specific physicochemical hazards such as low-melting-point caking and hygroscopicity.[1]

Physicochemical Profile & Critical Hazards

Effective safety protocols rely on understanding the material's physical state under operational conditions.[1] 2-Tert-butylpropane-1,3-diol exists as a waxy solid or crystalline powder at room temperature but transitions to a liquid at relatively low temperatures (~55°C).[1]

Table 1: Critical Physicochemical Properties

| Property | Value | Operational Implication |

| Physical State | Solid (Waxy/Crystalline) | Risk of dust generation; tendency to cake/agglomerate.[1] |

| Melting Point | 54–56 °C | High Risk: May melt during milling or exothermic reactions, complicating handling.[1] |

| Boiling Point | 100–102 °C @ 2 mmHg | Requires high-vacuum for distillation; atmospheric boiling point is significantly higher (>200°C est.), posing thermal decomposition risks if heated without vacuum.[1] |

| Solubility | Soluble in alcohols, DCM | Standard organic extraction protocols apply.[1] |

| Hygroscopicity | Moderate (Inferred) | Protect from moisture to prevent hydrolysis of downstream esters or inaccurate weighing.[1] |

GHS Hazard Identification (Precautionary Principle)

While some isomers are listed as non-hazardous, CAS 2819-05-8 is classified as an Irritant in authoritative vendor Safety Data Sheets (SDS).[1]

-

H315: Causes skin irritation.[1]

Risk-Based Handling Framework

The following diagram outlines the decision logic for selecting engineering controls and Personal Protective Equipment (PPE) based on the operational scale and physical state.

Figure 1: Decision matrix for PPE and engineering controls based on the physical state of 2-tert-butylpropane-1,3-diol.[1]

Operational Protocols

Synthesis & Reaction Setup

The Steric Factor: The tert-butyl group hinders the adjacent hydroxyl groups.[1] Reactions targeting these hydroxyls (e.g., esterification, tosylation) often require forcing conditions (higher heat, stronger catalysts) compared to linear diols.[1]

-

Protocol: Always initiate reactions at ambient temperature before ramping heat. The low melting point means the substrate will melt into the solvent, potentially altering reaction kinetics abruptly.[1]

-

Stirring: Use overhead mechanical stirring for scales >50g. Magnetic stir bars may seize if the solid agglomerates before melting.[1]

Purification & Waste Disposal[1]

-

Distillation: Due to the high boiling point, atmospheric distillation is dangerous (decomposition risk).[1] Use Kugelrohr or Short-path distillation under high vacuum (<2 mmHg).[1]

-

Waste: Dispose of as organic hazardous waste.[1] Do not pour down drains.[1][3][4] Segregate from strong oxidizers (e.g., permanganates, perchlorates) to prevent exothermic ignition.[1]

Storage Strategy

-

Atmosphere: Store under nitrogen or argon.[1] Diols can absorb moisture, which complicates stoichiometry in moisture-sensitive couplings (e.g., with isocyanates).[1]

-

Temperature: Ambient storage is acceptable, but cool storage (<25°C) prevents "brick formation" where the waxy solid fuses into a single mass.[1]

Emergency Response & Toxicology

While specific LD50 data for this isomer is limited, standard safety protocols utilize "Read-Across" toxicology from 2,2-dimethylpropane-1,3-diol (Neopentyl Glycol).[1]

Toxicological Read-Across (Neopentyl Glycol Analog)[1]

-

Acute Toxicity: Likely low oral toxicity (LD50 > 2000 mg/kg est.).[1]

-

Irritation: Confirmed irritant to mucous membranes.[1] High concentrations of dust can cause significant respiratory distress.[1]

Emergency Workflow

Figure 2: Immediate response actions for exposure incidents.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 100226, 2-tert-butylpropane-1,3-diol. Retrieved from [Link]

-

Thermo Scientific Chemicals (2024). 2-tert-Butylpropane-1,3-diol, 98% Product Specifications and Safety. Fisher Scientific.[1][5] Retrieved from [Link][1]

-

European Chemicals Agency (ECHA). C&L Inventory: 2-tert-butylpropane-1,3-diol.[1][6] (Data inferred from structural analogs and vendor notifications). Retrieved from [Link][1][6]

Sources

- 1. 2-Tert-butylpropane-1,3-diol | C7H16O2 | CID 100226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. spectrumchemical.com [spectrumchemical.com]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. 2-tert-Butylpropane-1,3-diol, 98%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 6. 2-n-Butylpropane-1,3-diol | C7H16O2 | CID 2795259 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Hazard Monograph: 2-Tert-butylpropane-1,3-diol

[1]

Executive Summary & Compound Identity

2-Tert-butylpropane-1,3-diol (CAS: 2819-05-8) is a branched aliphatic diol utilized primarily as a monomer in the synthesis of polyesters, polyurethanes, and as a specialized intermediate in medicinal chemistry.[1][2][3][4] Its structural uniqueness lies in the bulky tert-butyl group adjacent to the propane-1,3-diol backbone. This steric bulk imparts hydrolytic stability to derived esters and modifies the solubility profile compared to linear diols.

While not classified as a high-toxicity acute poison, its amphiphilic nature (lipophilic tail + hydrophilic diol head) necessitates strict adherence to GHS-compliant handling protocols to prevent mucosal and cutaneous injury.

Chemical Identity Table

| Parameter | Detail |

| IUPAC Name | 2-tert-butylpropane-1,3-diol |

| CAS Number | 2819-05-8 |

| Molecular Formula | C₇H₁₆O₂ |

| Molecular Weight | 132.20 g/mol |

| Physical State | Solid (Waxy crystals or powder) |

| Melting Point | 54–56 °C |

| Boiling Point | 100–102 °C (at 2 mmHg) |

| Solubility | Soluble in alcohols, esters; moderate solubility in water.[1][2][3] |

GHS Hazard Classification & Decision Logic

The Global Harmonized System (GHS) classification for 2-tert-butylpropane-1,3-diol focuses on its capacity to cause reversible inflammatory damage to contact tissues.

Core Hazard Profile

Signal Word: WARNING

| Hazard Category | H-Code | Hazard Statement | Mechanism of Action |

| Skin Irritation | H315 | Causes skin irritation | Solvent action on stratum corneum lipids; local dehydration. |

| Eye Irritation | H319 | Causes serious eye irritation | Direct chemical insult to corneal epithelium; surfactant-like activity. |

| STOT-SE | H335 | May cause respiratory irritation | Irritation of upper respiratory tract mucosa by dust/vapors. |

Precautionary Strategy (P-Codes)

-

Prevention: P261 (Avoid breathing dust/fume), P280 (Wear protective gloves/eye protection).

-

Response: P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing).

Visualization: GHS Classification Decision Logic

The following diagram illustrates the logical flow for determining the handling requirements based on the compound's specific hazard codes.

Figure 1: Decision logic linking specific GHS hazard codes to mandatory engineering controls and Personal Protective Equipment (PPE).

Toxicological Mechanisms & Scientific Rationale

To understand the risks beyond simple labels, we must examine the Structure-Activity Relationship (SAR) .

The Amphiphilic Irritant Effect

2-Tert-butylpropane-1,3-diol possesses a "gem-disubstituted" structure.

-

Lipophilic Domain: The tert-butyl group is highly hydrophobic and bulky.

-

Hydrophilic Domain: The two primary hydroxyl (-OH) groups are hydrophilic.

Mechanism: This structure mimics a surfactant. Upon contact with biological membranes (skin or eyes), the lipophilic tail interacts with the lipid bilayer, while the hydrophilic head disrupts the hydration shell. This can lead to cytolysis (cell bursting) in the corneal epithelium or delipidation of the skin barrier, manifesting as redness and irritation (H315, H319).

Metabolic Fate (Theoretical)

Unlike simple linear diols, the tert-butyl group is metabolically robust and resistant to oxidative degradation. The primary metabolic pathway is likely the oxidation of the alcohol groups.

Figure 2: Predicted metabolic oxidation pathway. The steric bulk of the tert-butyl group prevents metabolism at the central carbon, directing oxidation to the terminal hydroxyls.

Experimental Protocols: Safe Handling & Synthesis

This section outlines self-validating workflows for researchers handling this compound in drug development or polymer synthesis.

Solid Handling & Solubilization

Context: The compound is a low-melting solid (54–56 °C). It may sinter or cake upon storage.

Protocol:

-

Personal Protection: Don nitrile gloves, lab coat, and safety glasses. If handling >10g of fine powder, use a powder hood or N95 mask to prevent inhalation (H335).

-

Weighing: Use an anti-static weighing boat. Due to its waxy nature, avoid using paper which may absorb trace moisture or stick to the solid.

-

Solubilization:

-

Preferred Solvents: Ethanol, DMSO, Dichloromethane.

-

Dissolution: If the solid is caked, gently warm the solvent to 40 °C (well below the boiling point) to accelerate dissolution.

-

Verification: Ensure solution is clear. Cloudiness indicates incomplete solvation or impurities.

-

Reaction Setup (Esterification/Etherification)

Context: Used as a nucleophile in substitution reactions.

-

Inert Atmosphere: Although stable, conducting reactions under Nitrogen/Argon is recommended to prevent moisture absorption (hygroscopicity is common in diols).

-

Temperature Control: When heating above 100 °C, ensure a reflux condenser is active. The compound boils at ~100 °C under vacuum (2 mmHg), but significantly higher at atmospheric pressure.

-

Quenching: Upon reaction completion, quench with aqueous ammonium chloride. Note: The amphiphilic nature may cause emulsions. Use brine to break emulsions during extraction.

Waste Disposal

-

Classification: Non-halogenated organic solvent waste.

-

Protocol: Dissolve solid residues in a minimal amount of acetone or ethanol before adding to the waste container. Do not dispose of solids directly into the sink.

Emergency Response

In the event of exposure, immediate action mitigates the "Irritant" effects described in Section 2.

-

Eye Contact (Critical): Immediately flush with eyewash station saline for 15 minutes . The surfactant-like nature requires prolonged rinsing to fully remove the compound from corneal tissue.

-

Skin Contact: Wash with soap and water. Do not use organic solvents (like ethanol) to wash skin, as this may increase transdermal absorption.

-

Spill Cleanup:

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 100226, 2-tert-butylpropane-1,3-diol. Retrieved from [Link]

-

European Chemicals Agency (ECHA). C&L Inventory: 2-tert-butylpropane-1,3-diol.[2] Retrieved from [Link]

-

Thermo Scientific Chemicals. Product Specification: 2-tert-Butylpropane-1,3-diol. Retrieved from [Link]

Sources

- 1. 2-tert-Butylpropane-1,3-diol, 98%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 2. 2-Tert-butylpropane-1,3-diol | C7H16O2 | CID 100226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - 2-tert-butylpropane-1,3-diol (C7H16O2) [pubchemlite.lcsb.uni.lu]

- 4. CompTox Chemicals Dashboard [comptox.epa.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. spectrumchemical.com [spectrumchemical.com]

The Neopentyl Scaffold: A Technical Chronicle of 2,2-Dialkyl-1,3-Propanediols

From Industrial Polymers to Blockbuster Sedatives: A Senior Scientist’s Guide

Executive Summary

The 2,2-dialkyl-1,3-propanediols represent a unique intersection of structural rigidity and chemical versatility.[1][2] Characterized by a quaternary carbon at the 2-position, these "neopentyl" structures exhibit exceptional thermal and hydrolytic stability due to the steric shielding of the beta-carbon. This guide explores the historical genesis of this class, transitioning from their initial discovery as polymer precursors to their pivotal role in mid-20th-century pharmacology (notably the discovery of Meprobamate). It provides a rigorous analysis of the "Gem-Dialkyl Effect," detailed synthetic protocols comparing classical vs. modern methodologies, and the structure-activity relationships (SAR) that drove their drug development utility.

The Chemical Foundation: Sterics and Stability

The defining feature of 2,2-dialkyl-1,3-propanediols is the Gem-Dialkyl Effect (Thorpe-Ingold Effect). Unlike linear diols, the presence of two alkyl groups on the central carbon compresses the internal bond angle (

The Thorpe-Ingold Effect in Practice

In drug design and polymer synthesis, this effect results in:

-

Cyclization Efficiency: Higher rates of intramolecular ring closure (e.g., formation of cyclic carbonates or acetals).

-

Hydrolytic Resistance: The steric bulk of the alkyl groups (e.g., methyl, ethyl, propyl) shields the ester/carbamate linkages in derivatives from enzymatic or hydrolytic attack. This was the critical insight that led to the development of longer-acting sedatives.

Quantitative Stability Comparison

The following table illustrates the relative hydrolysis rates of esters derived from various diols, highlighting the stability conferred by the neopentyl structure.

| Diol Structure | Substituents (C2) | Relative Hydrolysis Rate (Esters) | Primary Application |

| 1,3-Propanediol | H, H | 100 (Reference) | Solvents, basic polymers |

| 2,2-Dimethyl-1,3-propanediol (NPG) | Me, Me | ~5 - 10 | Powder coatings, Coil coatings |

| 2,2-Diethyl-1,3-propanediol | Et, Et | < 5 | Pharmaceutical intermediates (Prenderol) |

| 2-Methyl-2-propyl-1,3-propanediol | Me, Pr | < 5 | Meprobamate precursor |

Synthetic Evolution: The Cannizzaro Connection[3][4]

The history of these diols is inextricably linked to the Cannizzaro reaction . Early synthesis relied on a "one-pot" tandem reaction involving an Aldol condensation followed by a crossed Cannizzaro reduction.

The Classical Route (Discovery Phase)